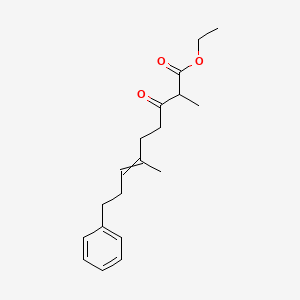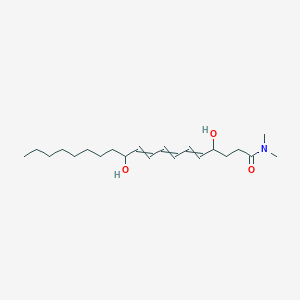
4,11-Dihydroxy-N,N-dimethylnonadeca-5,7,9-trienamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,11-Dihydroxy-N,N-dimethylnonadeca-5,7,9-trienamide is a complex organic compound characterized by its multiple hydroxyl groups and conjugated double bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,11-Dihydroxy-N,N-dimethylnonadeca-5,7,9-trienamide typically involves multi-step organic reactions. One common method starts with the preparation of a suitable precursor, such as a nonadeca-5,7,9-trienoic acid derivative. This precursor undergoes hydroxylation at the 4th and 11th positions, followed by amidation with N,N-dimethylamine under controlled conditions. The reaction conditions often include the use of catalysts like palladium on carbon (Pd/C) and solvents such as tetrahydrofuran (THF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the precursor compounds are subjected to continuous flow processes. The use of automated systems ensures precise control over reaction parameters, such as temperature, pressure, and pH, to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4,11-Dihydroxy-N,N-dimethylnonadeca-5,7,9-trienamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The double bonds can be reduced to single bonds using hydrogenation techniques.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is typically employed.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace hydroxyl groups with halides.
Major Products Formed
Oxidation: Formation of 4,11-diketone derivatives.
Reduction: Formation of saturated amides.
Substitution: Formation of halogenated amides.
Scientific Research Applications
4,11-Dihydroxy-N,N-dimethylnonadeca-5,7,9-trienamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in modulating biological pathways due to its structural similarity to certain bioactive lipids.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which 4,11-Dihydroxy-N,N-dimethylnonadeca-5,7,9-trienamide exerts its effects involves interaction with specific molecular targets. The hydroxyl groups and conjugated double bonds allow it to participate in hydrogen bonding and π-π interactions, respectively. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
4,11-Dihydroxy-N,N-dimethylnonadeca-5,7,9-trienoic acid: Similar structure but with a carboxylic acid group instead of an amide.
4,11-Dihydroxy-N,N-dimethylnonadeca-5,7,9-trienol: Similar structure but with an alcohol group instead of an amide.
4,11-Dihydroxy-N,N-dimethylnonadeca-5,7,9-trienone: Similar structure but with a ketone group instead of an amide.
Uniqueness
4,11-Dihydroxy-N,N-dimethylnonadeca-5,7,9-trienamide is unique due to its specific combination of functional groups and conjugated double bonds, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
104227-08-9 |
|---|---|
Molecular Formula |
C21H37NO3 |
Molecular Weight |
351.5 g/mol |
IUPAC Name |
4,11-dihydroxy-N,N-dimethylnonadeca-5,7,9-trienamide |
InChI |
InChI=1S/C21H37NO3/c1-4-5-6-7-8-11-14-19(23)15-12-9-10-13-16-20(24)17-18-21(25)22(2)3/h9-10,12-13,15-16,19-20,23-24H,4-8,11,14,17-18H2,1-3H3 |
InChI Key |
HHFCXYYLHWZZOB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(C=CC=CC=CC(CCC(=O)N(C)C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



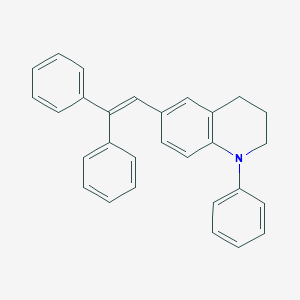


![(8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl) (E)-3-(4-chlorophenyl)-2-phenylprop-2-enoate;chloride](/img/structure/B14322890.png)
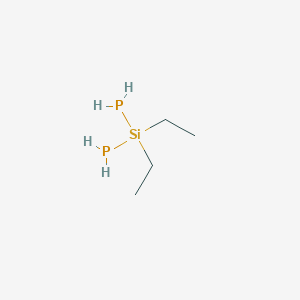

![Benzothiazolium, 3-methyl-2-[(1-methyl-4(1H)-pyridinylidene)methyl]-](/img/structure/B14322913.png)
![6-[(But-3-yn-1-yl)oxy]-N,N-dimethyl-1,2,4,5-tetrazin-3-amine](/img/structure/B14322918.png)
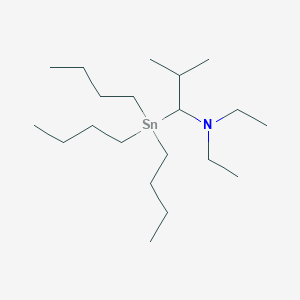
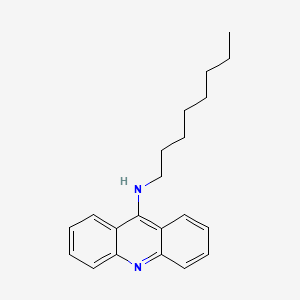

![1-Nitro-6-oxabicyclo[3.1.0]hexane](/img/structure/B14322942.png)
